molecular formula C8H14O4 B15131177 Butanoic acid, 4-(1-oxobutoxy)- CAS No. 30470-15-6

Butanoic acid, 4-(1-oxobutoxy)-

Cat. No.: B15131177
CAS No.: 30470-15-6
M. Wt: 174.19 g/mol
InChI Key: ZPQSIEHAZYDJOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanoic acid, 4-(1-oxobutoxy)-, also known as 4-(1-oxobutoxy)butanoic acid, is an organic compound with the molecular formula C8H14O4. This compound is characterized by the presence of a butanoic acid moiety linked to a 1-oxobutoxy group. It is a derivative of butanoic acid and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-(1-oxobutoxy)-, can be achieved through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions. This method provides moderate to excellent yields depending on the nature of the methyl ketone substituent. For aryl derivatives, tosic acid is used, while aliphatic substrates react best with pyrrolidine and acetic acid .

Industrial Production Methods

Industrial production of butanoic acid, 4-(1-oxobutoxy)-, typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-(1-oxobutoxy)-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as N-bromophthalimide in aqueous acetic acid medium.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the butanoic acid moiety or the 1-oxobutoxy group, depending on the reagents and conditions used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols.

Scientific Research Applications

Butanoic acid, 4-(1-oxobutoxy)-, has several scientific research applications across various fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of butanoic acid, 4-(1-oxobutoxy)-, involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, such as histone deacetylases, which play a role in gene expression regulation . The compound’s effects are mediated through its ability to modify the activity of these enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Butanoic acid, 4-(1-oxobutoxy)-, can be compared with other similar compounds, such as:

The uniqueness of butanoic acid, 4-(1-oxobutoxy)-, lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

30470-15-6

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

4-butanoyloxybutanoic acid

InChI

InChI=1S/C8H14O4/c1-2-4-8(11)12-6-3-5-7(9)10/h2-6H2,1H3,(H,9,10)

InChI Key

ZPQSIEHAZYDJOH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.